5-chloro-2-(methylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a sulfamoylphenyl group attached to a pyrimidine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-hydroxy-pyrimidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This intermediate is then reacted with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfamoylphenyl group can enhance binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide offers unique structural features that can enhance its reactivity and binding properties. The presence of the pyrimidine ring, along with the specific arrangement of functional groups, provides distinct advantages in terms of chemical versatility and biological activity .
Properties
Molecular Formula |
C14H15ClN4O5S2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15ClN4O5S2/c1-25(21,22)14-18-8-11(15)12(19-14)13(20)17-7-6-9-2-4-10(5-3-9)26(16,23)24/h2-5,8H,6-7H2,1H3,(H,17,20)(H2,16,23,24) |
InChI Key |
HOWDZFUGLGYLBL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.